molecular formula C10H13NO2 B556025 D-Homophenylalanine CAS No. 82795-51-5

D-Homophenylalanine

Número de catálogo: B556025
Número CAS: 82795-51-5
Peso molecular: 179.22 g/mol
Clave InChI: JTTHKOPSMAVJFE-SECBINFHSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

D-Homophenylalanine, also known as ®-2-Amino-4-phenylbutyric acid, is a non-proteinogenic amino acid. It is structurally similar to phenylalanine but with an additional methylene group in the side chain.

Análisis De Reacciones Químicas

Types of Reactions: D-Homophenylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound, such as amino alcohols, ketones, and peptides .

Aplicaciones Científicas De Investigación

D-Homophenylalanine has a wide range of applications in scientific research:

Comparación Con Compuestos Similares

Uniqueness: D-Homophenylalanine is unique due to its specific stereochemistry and its ability to act as a chiral building block in asymmetric synthesis. Its role as a DPP-4 inhibitor also distinguishes it from other similar compounds, making it a valuable candidate for therapeutic applications .

Propiedades

IUPAC Name

(2R)-2-amino-4-phenylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c11-9(10(12)13)7-6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTTHKOPSMAVJFE-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CC[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82795-51-5
Record name Homophenylalanine, D-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082795515
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2R)-2-amino-4-phenylbutanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HOMOPHENYLALANINE, D-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5847ZW3PEP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-Homophenylalanine
Reactant of Route 2
D-Homophenylalanine
Reactant of Route 3
D-Homophenylalanine
Reactant of Route 4
D-Homophenylalanine
Reactant of Route 5
D-Homophenylalanine
Customer
Q & A

Q1: How does D-Homophenylalanine differ from L-Homophenylalanine in biological systems?

A: While not explicitly addressed in the provided research, D-amino acids, including this compound, generally exhibit different pharmacological properties compared to their L-isomers due to their altered chirality. This difference can affect their binding affinity to enzymes and receptors, leading to altered activity and selectivity. For instance, research highlights the use of this compound in factor Xa inhibitors []. The D-isomer is preferred in this case likely due to increased resistance to enzymatic degradation and enhanced selectivity for the target protease.

Q2: What is the significance of conformational restriction in peptide analogues containing this compound?

A: Conformational restriction plays a crucial role in determining the receptor selectivity of peptide analogues containing this compound. Research [] demonstrates that incorporating cyclic phenylalanine analogues like 2-aminoindan-2-carboxylic acid (Aic) in place of phenylalanine in a cyclic opioid peptide significantly enhances its selectivity towards mu opioid receptors over delta receptors. This effect is attributed to the restricted side chain conformation imposed by the Aic residue.

Q3: How can this compound be synthesized in a way that favors the desired enantiomer?

A: Several synthetic strategies exist for obtaining enantiomerically pure this compound. One method [, ] utilizes the optical resolution of a racemic precursor, ethyl (±)-2-(benzylamino)-4-oxo-4-phenylbutanoate, with L-tartaric acid, followed by catalytic hydrogenation. Another approach [] involves a multi-step synthesis starting from L-malic acid, ultimately yielding either (R)- or (S)-2-Hydroxy-4-phenylbutanoate, which can be further converted to this compound ethyl ester hydrochloride.

Q4: Has this compound been explored in the development of any specific drug candidates?

A: Yes, research indicates the application of this compound analogues in designing potent and selective factor Xa inhibitors []. Specifically, incorporating a D-homo-2-pyridylalanine (N-oxide) residue at the P3 position led to a highly potent inhibitor (Ki = 0.32 nM) with significant anticoagulant activity in plasma. This finding highlights the potential of this compound derivatives as therapeutic agents.

Q5: Can you elaborate on the use of this compound in continuous colorimetric screening assays?

A: While not directly discussed in the provided research, continuous colorimetric screening assays are valuable tools in enzyme discovery and engineering. These assays utilize chromogenic substrates that release a colored product upon enzymatic action, allowing for real-time monitoring of enzyme activity. this compound, or its derivatives, could potentially be incorporated into such assays to specifically detect and characterize enzymes with activity towards D-amino acids, such as D-amino acid transaminases [, ].

Q6: How does the choice of catalyst and reaction conditions affect the synthesis of this compound using the Strecker reaction?

A: The enantioselective synthesis of this compound can be achieved through the Strecker reaction, employing chiral MnIII–salen complexes as catalysts []. The research demonstrates that the choice of linker in the macrocyclic MnIII–salen complex, along with the reaction conditions, significantly impacts the enantioselectivity of the reaction. For instance, a trigol linker and TMSCN as a cyanide source resulted in high enantioselectivity with 4-phenyl pyridine N-oxide as a co-catalyst in toluene at -40°C. Alternatively, a diethyl tartarate linker and ethyl cyanoformate as a safer cyanide source, in conjunction with N,N‐diisopropylimine as a co-catalyst in toluene at -20°C, proved effective for both aromatic and aliphatic imines. These findings highlight the importance of catalyst design and reaction optimization for achieving high enantiomeric excess in this compound synthesis.

Q7: What are the potential implications of incorporating this compound in peptide drugs?

A7: Introducing this compound into peptide-based drugs can offer several advantages:

  • Improved Selectivity: As demonstrated in research on opioid peptides [], incorporating D-amino acids like this compound can significantly impact receptor selectivity. This improved selectivity can lead to fewer off-target effects and a more favorable safety profile.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.